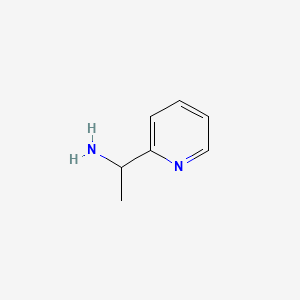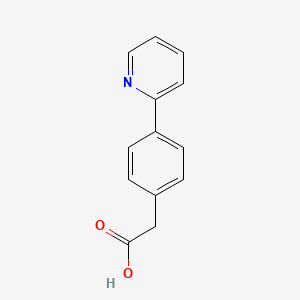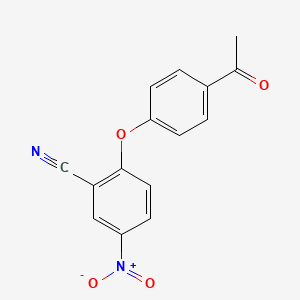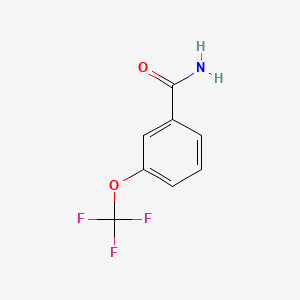
1-Pyridin-2-yl-ethylamine
描述
1-Pyridin-2-yl-ethylamine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, featuring an ethylamine group attached to the second position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine.
作用机制
Target of Action
It’s known that only one enantiomer of a chiral drug is physiologically active toward the biological target because biomacromolecules are constructed using l-amino acids as building blocks .
Mode of Action
The mode of action of 1-Pyridin-2-yl-ethylamine involves its conversion into different forms. It is sequentially converted to 1-(pyridin-2-yl)-N-((4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine (PIC) and then to dichloro{(E)-1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)ethylamine}zinc (PIC-Zn) .
Result of Action
The result of the action of this compound is the spontaneous separation of its different forms by fractional crystallization . The overall yields of both (S)- and ®-PEA were 24.8% with estimated ee values of 98 and 99%, respectively .
准备方法
Synthetic Routes and Reaction Conditions: 1-Pyridin-2-yl-ethylamine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethylamine under basic conditions. Another method includes the reduction of 2-pyridinecarboxaldehyde with sodium borohydride in the presence of ammonium chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-pyridinecarboxaldehyde. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: 1-Pyridin-2-yl-ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridinecarboxylic acid.
Reduction: Reduction reactions can yield 2-pyridylethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridylethanol.
Substitution: Various substituted pyridines depending on the reagents used.
科学研究应用
1-Pyridin-2-yl-ethylamine has diverse applications in scientific research:
相似化合物的比较
2-(2-Pyridyl)ethylamine: Similar in structure but with the amino group attached to the second carbon of the ethyl chain.
4-(2-Pyridyl)ethylamine: The amino group is attached to the fourth position of the pyridine ring.
Uniqueness: 1-Pyridin-2-yl-ethylamine is unique due to its specific positioning of the ethylamine group, which imparts distinct chemical and biological properties. Its ability to act as a histamine H1 receptor agonist sets it apart from other similar compounds .
属性
IUPAC Name |
1-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNHLCRMUIGNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962269 | |
| Record name | 1-(2-Pyridinyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42088-91-5 | |
| Record name | 1-(2-Pyridinyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(pyridin-2-yl)ethanamine a versatile ligand in coordination chemistry?
A1: 1-(Pyridin-2-yl)ethanamine acts as a bidentate ligand, readily coordinating to metal centers through both the nitrogen atom of the pyridine ring and the nitrogen atom of the amine group [, , ]. This results in the formation of stable chelate complexes with various metals, including zinc and nickel. This chelating ability makes 1-(pyridin-2-yl)ethanamine and its derivatives valuable building blocks for designing catalysts and exploring metal-ligand interactions.
Q2: How does the structure of 1-(pyridin-2-yl)ethanamine influence its reactivity?
A2: The presence of both a pyridine ring and an ethylamine group in 1-(pyridin-2-yl)ethanamine significantly influences its reactivity. For instance, it can undergo reductions to form the corresponding amine analog []. Additionally, the amine group can be readily oxidized, leading to the formation of amido- or imidoruthenium complexes in the presence of ruthenium [].
Q3: What catalytic applications have been explored for 1-(pyridin-2-yl)ethanamine and its derivatives?
A3: Nickel(II) complexes chelated by 1-(pyridin-2-yl)ethanamine derivatives have shown promising activity as catalysts in ethylene oligomerization reactions []. The catalytic activity and selectivity of these complexes are influenced by the specific substituents on the ligand framework. Density Functional Theory (DFT) studies have provided valuable insights into the reaction mechanisms and the impact of ligand structure on catalytic performance [].
Q4: Can 1-(pyridin-2-yl)ethanamine be utilized in enantioselective catalysis?
A4: Yes, 1-(pyridin-2-yl)ethanamine serves as a chiral building block for designing tridentate ligands used in enantioselective transfer hydrogenation reactions [, ]. The chirality at the ethylamine center can be exploited to achieve enantioselective control in catalytic transformations.
Q5: Are there any studies investigating the chiral resolution of 1-(pyridin-2-yl)ethanamine?
A5: Yes, a novel chiral separation method for 1-(pyridin-2-yl)ethanamine has been developed []. This method's effectiveness and the underlying energetic principles were investigated using DFT-D3 calculations, offering valuable insights into the chiral resolution process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)






